molecular formula C20H25N3O5S B2377903 2-Methoxy-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzamide CAS No. 2379972-94-6

2-Methoxy-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzamide

Cat. No. B2377903
CAS RN: 2379972-94-6
M. Wt: 419.5
InChI Key: VBTBZMJKGAQRON-UHFFFAOYSA-N
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Description

2-Methoxy-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzamide, also known as MPSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MPSB is a sulfonamide-based compound that has shown promising results in preclinical studies as a potent inhibitor of certain enzymes that are implicated in various diseases such as cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzamide involves its ability to selectively bind to and inhibit the activity of certain enzymes. This compound has been shown to bind to the active site of PARP-1 and other enzymes, preventing them from carrying out their normal functions. This leads to the accumulation of DNA damage and cell death, which can be beneficial in certain disease states such as cancer. This compound has also been shown to modulate the expression of certain genes involved in inflammation and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell death in cancer cells by inhibiting the activity of PARP-1 and other enzymes. This compound has also been shown to reduce inflammation by modulating the expression of certain genes involved in the immune response. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Methoxy-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzamide is its potency and selectivity as an inhibitor of certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various disease states. This compound has also been shown to have good pharmacokinetic properties, making it suitable for further preclinical and clinical studies. However, one limitation of this compound is its potential toxicity, which needs to be carefully evaluated in further studies.

Future Directions

There are several future directions for research on 2-Methoxy-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzamide. One direction is to further investigate its potential use as a therapeutic agent in various disease states such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore the structure-activity relationship of this compound and its analogs to optimize its potency and selectivity. Furthermore, this compound can be used as a tool to study the role of certain enzymes in various biological processes, which can lead to the discovery of new drug targets.

Synthesis Methods

The synthesis of 2-Methoxy-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzamide involves a multi-step process that starts with the reaction of 2-methoxy-5-nitrobenzene with 3-(6-methylpyridin-2-yl)oxymethylpiperidine. The resulting intermediate is then treated with sulfonamide and other reagents to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further studies.

Scientific Research Applications

2-Methoxy-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzamide has been extensively studied for its potential use in drug discovery and development. It has shown promising results as an inhibitor of certain enzymes such as PARP-1, which is involved in DNA repair and cell death. This compound has also been shown to inhibit the activity of other enzymes such as HDAC and MMPs, which are implicated in cancer and inflammation. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

2-methoxy-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-14-5-3-7-19(22-14)28-13-15-6-4-10-23(12-15)29(25,26)16-8-9-18(27-2)17(11-16)20(21)24/h3,5,7-9,11,15H,4,6,10,12-13H2,1-2H3,(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTBZMJKGAQRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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